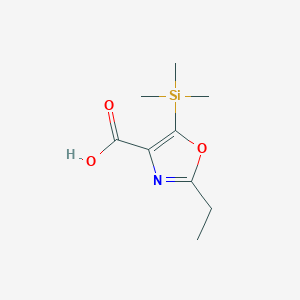
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 2-position, a trimethylsilyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxazole derivatives with different substituents at the 5-position .
Aplicaciones Científicas De Investigación
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid include:
Oxazole-4-carboxylic acid: Lacks the ethyl and trimethylsilyl groups.
2-Ethyl-5-methyl-oxazole-4-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the ethyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and trimethylsilyl groups enhances the compound’s stability and potential for diverse applications in research and industry .
Propiedades
Número CAS |
88400-28-6 |
|---|---|
Fórmula molecular |
C9H15NO3Si |
Peso molecular |
213.31 g/mol |
Nombre IUPAC |
2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |
Clave InChI |
NZRKMONYLBFLDL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)

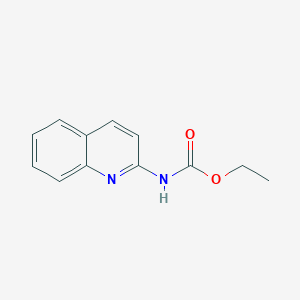
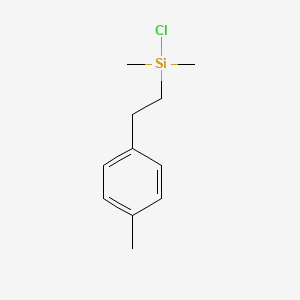
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
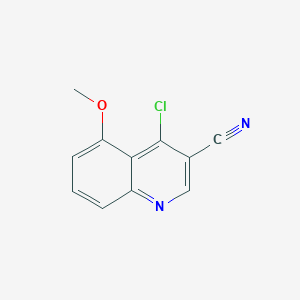


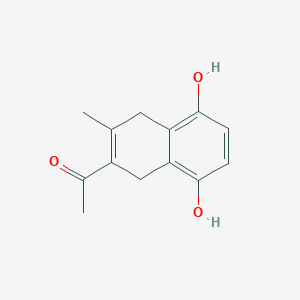
![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)
